molecular formula C11H10ClNO5S B2433117 5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride CAS No. 927999-69-7

5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2433117
CAS No.: 927999-69-7
M. Wt: 303.71
InChI Key: ATEIQCVFFMSZPO-UHFFFAOYSA-N
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Description

The compound “5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride” is a complex organic molecule. It contains a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), a methoxybenzene group (2-methoxybenzene), and a sulfonyl chloride group (1-sulfonyl chloride). Each of these groups has distinct chemical properties that would likely influence the overall behavior of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The pyrrolidinone ring and the methoxybenzene group would likely contribute to the compound’s overall polarity, while the sulfonyl chloride group could potentially make the compound reactive .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the sulfonyl chloride group, which is known to be reactive. It could potentially undergo substitution reactions with nucleophiles.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrrolidinone ring and methoxybenzene group could influence its solubility, while the sulfonyl chloride group could affect its reactivity .

Scientific Research Applications

Synthesis and Pharmacological Importance

5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride is a crucial precursor in the synthesis of pharmacologically significant compounds. It's a part of the structure in various compounds, primarily exhibiting antitumor properties. Notably, it's used in synthesizing inhibitors of VEGFR2, a key angiogenic receptor, thereby playing a significant role in antiangiogenic therapies for tumor treatments. The synthesis process of these important polyheterosubstituted anilines from commercially available sulfonyl chlorides highlights its significance in medicinal chemistry (Murár, Addová, & Boháč, 2013).

Sensor Development for Heavy Metal Detection

This chemical is used in the development of sensors for detecting heavy metal ions. For instance, its derivatives have been employed in fabricating sensors for Co2+ ions. These sensors demonstrate high sensitivity and stability, making them valuable in environmental and healthcare fields for detecting toxic pollutants (Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016).

Antibacterial and Surface Activity

Derivatives of this compound have shown promise in the field of antimicrobial activities. They have been found to possess considerable antibacterial activity, making them potential candidates for developing new antibacterial agents (El-Sayed, 2006).

Synthesis of Bioactive Compounds

The compound is integral in synthesizing various bioactive molecules. Its derivatives have been used in the synthesis of diverse compounds with potential biological activities, including antimicrobial and enzyme inhibitory properties. These findings indicate its versatility in the synthesis of therapeutically relevant molecules (Patel & Agravat, 2009).

Enhancing Monoclonal Antibody Production

In biotechnology, specifically in monoclonal antibody production using Chinese hamster ovary cell cultures, derivatives of this compound have been shown to improve production efficiency. This enhancement is crucial for medication supply and reducing medical costs (Aki, Katsumata, Kakihara, Nonaka, & Fujiwara, 2021).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. If it shows promising activity in biological systems, it could be further developed and optimized .

Properties

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO5S/c1-18-8-3-2-7(6-9(8)19(12,16)17)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEIQCVFFMSZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CCC2=O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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